Bis(4-hydroxy-3-methylphenyl) Sulfide

Catalog No.
S776561
CAS No.
24197-34-0
M.F
C14H14O2S
M. Wt
246.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-hydroxy-3-methylphenyl) Sulfide

CAS Number

24197-34-0

Product Name

Bis(4-hydroxy-3-methylphenyl) Sulfide

IUPAC Name

4-(4-hydroxy-3-methylphenyl)sulfanyl-2-methylphenol

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

InChI

InChI=1S/C14H14O2S/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3

InChI Key

IBNFPRMKLZDANU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C)O

Canonical SMILES

CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C)O

The exact mass of the compound Bis(4-hydroxy-3-methylphenyl) Sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(4-hydroxy-3-methylphenyl) Sulfide, CAS 24197-34-0, is a sulfur-containing bisphenolic compound. Its structure, featuring two phenolic rings linked by a sulfide bridge and substituted with ortho-methyl groups, makes it a valuable difunctional monomer for synthesizing high-performance polymers such as specialty polycarbonates and polyesters [REFS-1, REFS-2]. This compound also functions as a hindered phenolic antioxidant, providing thermal stability to thermoplastic resins during high-temperature processing and end-use applications [3]. Its primary value lies in its ability to impart superior thermal properties to polymers compared to those made from common, industry-standard bisphenols.

Direct substitution of Bis(4-hydroxy-3-methylphenyl) Sulfide with more common bisphenols like Bisphenol A (BPA) or its unmethylated analog, 4,4'-thiodiphenol, is inadequate for high-performance applications. The isopropylidene bridge in BPA results in polymers with a significantly lower glass transition temperature (Tg) and different mechanical properties [1]. Conversely, removing the ortho-methyl groups, as in 4,4'-thiodiphenol, alters the steric hindrance around the hydroxyl groups, which can affect both antioxidant efficacy and the rotational freedom of the polymer backbone. This unique combination of a flexible sulfide bridge and methyl-group-induced steric hindrance is critical for achieving the target thermal performance and processability in specialty polymer formulations, making simple substitution a high-risk decision in optimized systems [2].

Precursor Suitability: Enables Polycarbonates with Service Temperatures Significantly Higher Than Bisphenol A (BPA) Grades

As a comonomer in polycarbonate resins, Bis(4-hydroxy-3-methylphenyl) Sulfide is specifically employed to produce grades with substantially elevated thermal resistance. Patent literature classifies this monomer alongside other specialty dihydric phenols used to achieve a glass transition temperature (Tg) in the range of 160°C to 250°C [REFS-1, REFS-2]. This represents a significant performance increase over standard polycarbonates based solely on Bisphenol A (BPA), which typically exhibit a Tg of approximately 147°C.

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Polycarbonate
Target Compound Data160°C to 250°C (achievable range in specialty copolymers)
Comparator Or BaselineStandard Bisphenol A (BPA) homopolymer polycarbonate: ~147°C
Quantified DifferenceEnables an increase of 13°C to over 100°C in Tg depending on copolymer composition.
ConditionsMelt transesterification or interfacial polycondensation for polycarbonate synthesis.

A higher Tg directly translates to a higher continuous-use temperature for components, enabling applications in demanding electronics, automotive, and optical sectors where standard polycarbonate would fail.

Processability: Demonstrates Thermal Stability Required for High-Temperature Melt Polycondensation

The utilization of Bis(4-hydroxy-3-methylphenyl) Sulfide as a monomer in melt transesterification processes to produce high-Tg polycarbonates demonstrates its inherent thermal stability [1]. These polymerization reactions require sustained temperatures often exceeding 250°C under vacuum. The suitability of this compound as a building block in such demanding, solvent-free manufacturing processes confirms its stability against thermal degradation, a critical prerequisite for any monomer intended for high-performance engineering thermoplastics. This stability is essential for preventing color development and degradation of molecular weight during polymer production and subsequent injection molding.

Evidence DimensionProcess Compatibility
Target Compound DataSuitable for high-temperature melt polymerization (≥250°C).
Comparator Or BaselineStandard monomers for engineering plastics must survive similar processing conditions without significant degradation.
Quantified DifferenceNot applicable (qualitative confirmation of suitability).
ConditionsMelt-phase polymerization for polycarbonate or polyester synthesis.

This provides confidence in the material's ability to withstand industrial manufacturing processes without degrading, ensuring batch-to-batch consistency and preserving the final properties of the polymer.

Dual Functionality: Structure Acts as a Hindered Phenolic Antioxidant for Polymer Stabilization

The chemical structure of Bis(4-hydroxy-3-methylphenyl) Sulfide, featuring phenolic hydroxyl groups with ortho-methyl substituents, is characteristic of a sterically hindered phenolic antioxidant. This class of compounds is widely used to protect polymers from thermo-oxidative degradation during processing and service life by terminating radical chain reactions [1]. While serving as a monomer, the unreacted end-groups in a polymer chain or its use as a standalone additive can contribute to the overall thermal stability of the final resin formulation. This dual-functionality is a desirable attribute, potentially reducing the need for supplementary antioxidant packages.

Evidence DimensionStructural Functionality
Target Compound DataPossesses ortho-methyl hindered phenolic structure.
Comparator Or BaselineCommon commercial antioxidants (e.g., BHT, Irganox 1010) are based on the same functional principle.
Quantified DifferenceNot applicable (structural analogy).
ConditionsPolymer processing (extrusion, molding) and long-term thermal exposure.

This compound can act as both a structural building block and a process/thermal stabilizer, offering formulation efficiency and potentially enhanced stability in the final polymer.

Development of High-Heat Polycarbonates for Automotive and Electronics

This monomer is the right choice for formulating specialty polycarbonate copolymers requiring a glass transition temperature (Tg) significantly above the ~147°C limit of standard BPA-PC. This is critical for components like automotive headlamp lenses, electrical connectors, and electronic device housings that must maintain dimensional stability at elevated operating temperatures [REFS-1, REFS-2].

Synthesis of Specialty Polyesters and Polyimides with Enhanced Thermal Stability

As a difunctional phenol, this compound is a suitable precursor for various high-performance polymers beyond polycarbonates, including polyesters, polyethers, and polyimides. Its demonstrated thermal stability makes it an excellent candidate for creating new polymers where maintaining mechanical and dielectric properties at high temperatures is a primary design requirement [3].

Use as a Reactive, Non-Discoloring Thermal Stabilizer

In applications where it is used as an additive or a reactive comonomer in small quantities, its hindered phenolic structure provides effective stabilization against thermo-oxidative degradation during melt processing. This is particularly relevant for engineering plastics that are processed at high temperatures and require excellent color stability in the final part [4].

XLogP3

4

Appearance

Powder

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

24197-34-0

Wikipedia

Bis(4-hydroxy-3-methylphenyl) sulfide

Dates

Last modified: 08-15-2023

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